Eriocalyxin B

描述

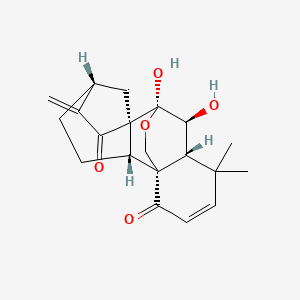

Eriocalyxin B is an ent-Kaurene diterpenoid isolated from the Chinese herb Isodon eriocalyx . It has been shown to possess anti-cancer and anti-inflammatory activities .

Molecular Structure Analysis

Eriocalyxin B has been shown to interact directly with STAT3 . An α, β-unsaturated carbonyl of Eriocalyxin B covalently interacts with the Cys712 of STAT3 .Chemical Reactions Analysis

Eriocalyxin B has been found to inhibit the phosphorylation of Akt and mTOR . It also inhibits the accumulation of lipid droplets, triglycerides, and the expressions of adipogenesis-related factors . It has been shown to interact with both p65 and p50 subunits at a site other than the DNA-binding site of NF-κB .Physical And Chemical Properties Analysis

The specific physical and chemical properties of Eriocalyxin B are not detailed in the available resources .科学研究应用

Anti-Adipogenesis Activity

Eriocalyxin B has been identified as an inhibitor of adipogenesis in preadipocytes . It works by arresting the cell cycle during the differentiation phase of adipocytes, specifically at the G2/M checkpoint. This is achieved through the downregulation of critical proteins involved in cell cycle progression, such as CDK1, CDK2, Cyclin A, and Cyclin B1. The compound’s ability to inhibit the accumulation of lipid droplets and triglycerides makes it a potential therapeutic agent for obesity and related metabolic disorders.

Anti-Cancer Properties

Research has demonstrated that Eriocalyxin B exhibits anti-cancer activities against a spectrum of cancer types, including breast, pancreatic, leukemia, ovarian, lung, bladder, and colorectal cancers . It exerts its effects by promoting apoptosis, halting the cell cycle, and modulating cell signaling pathways, thereby inhibiting the proliferation of cancer cells.

Anti-Inflammatory Effects

Eriocalyxin B targets multiple steps of the NF-κB activation pathway, which plays a crucial role in inflammatory processes . By selectively inhibiting NF-κB activity, Eriocalyxin B could serve as a treatment for various NF-κB associated diseases, including autoimmune disorders and chronic inflammatory conditions.

Synergistic Effects with Other Therapeutics

A study has shown that Eriocalyxin B, when used in combination with homoharringtonine, exerts synergistic anti-tumor effects against t(8;21) acute myeloid leukemia (AML) . This combination therapy targets both the RUNX1-RUNX1T1 and KIT proteins, leading to cell cycle arrest and apoptosis, and ultimately, a significant prolongation of survival in affected mice models.

Modulation of Adipose Tissue Secretory Functions

Eriocalyxin B’s impact on adipocyte differentiation suggests potential applications in modulating the secretory functions of adipose tissues . This could lead to therapeutic applications targeting metabolic diseases and disorders associated with adipose tissue dysfunction.

Targeting Cellular Signaling Pathways

The compound has been found to interact with cellular signaling pathways, such as JNK signaling, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis . By modulating these pathways, Eriocalyxin B could be used to influence cell fate decisions in disease contexts.

Impact on Microbiome Diversity and Composition

In vivo studies have indicated that Eriocalyxin B treatment leads to changes in microbiome diversity and composition . This suggests a potential role for Eriocalyxin B in modulating the gut microbiota, which could have implications for diseases linked to microbial dysbiosis.

Inhibition of NF-κB Signaling

Eriocalyxin B has been suggested to work through the inhibition of NF-κB signaling, a pathway known for its role in tumor development and autoimmune inflammation . Identifying and validating the cellular targets of Eriocalyxin B within this pathway could provide new insights into its mechanism of action and enhance its therapeutic potential.

作用机制

Eriocalyxin B (EriB) is a natural ent-Kaurene diterpenoid extracted from the traditional Chinese herb Isodon eriocalyx . It has been recognized for its potent anticancer and anti-inflammatory activities .

Target of Action

EriB primarily targets the Nuclear Factor kappa B (NF-κB) . NF-κB is a transcriptional factor that plays a critical role in cell survival and inflammatory processes . It has become a target for intense drug development for the treatment of cancer, inflammatory, and autoimmune diseases .

Mode of Action

EriB inhibits the proliferation of cancer cells by prompting apoptosis, arresting the cell cycle, and modulating cell signaling pathways . It selectively inhibits NF-κB activity by targeting multiple steps of the NF-κB activation pathway . It interferes with the binding of both p65 and p50 subunits to the response element in a noncompetitive manner .

Biochemical Pathways

The regulation of signaling pathways in cancerous cells by EriB involves the modulation of various apoptosis-related factors (Bak, Bax, caspases, XIAP, survivin, and Beclin-1), transcriptional factors (NF-κB, STAT3, Janus-activated kinase 2, Notch, AP-1, and lκBα), enzymes (cyclooxygenase 2, matrix metalloproteinase 2 [MMP-2], MMP-9, and poly (ADP-ribose) polymerase), cytokines, and protein kinases (mitogen-activated protein kinase and ERK1/2) .

Result of Action

EriB exhibits anticancer effects against various types of cancer, including breast, pancreatic, leukemia, ovarian, lung, bladder, and colorectal cancer . It inhibits the transcription of NF-κB downstream gene products, including cyclooxygenase-2 and inducible nitric-oxide synthase, induced by tumor necrosis factor-α or lipopolysaccharide in macrophages and hepatocarcinoma cells .

Action Environment

It is known that erib is a natural entity and its extraction from the traditional chinese herb isodon eriocalyx suggests that it may have evolved to be effective in the natural environment where the herb grows .

安全和危害

属性

IUPAC Name |

(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIKCEKESDRWAE-UJVKWQRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317705 | |

| Record name | Eriocalyxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eriocalyxin B | |

CAS RN |

84745-95-9 | |

| Record name | Eriocalyxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84745-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriocalyxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-dimethyl-4-morpholinyl)-N-[5-[6-(4-morpholinyl)-4-oxo-2-pyranyl]-9H-thioxanthen-2-yl]acetamide](/img/structure/B1256898.png)

![2-[(2-Chloro-4-nitroanilino)methyl]-6-methoxyphenol](/img/structure/B1256899.png)

![1-[3-[(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-6-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-3,4-dihydro-2H-pyran-4-yl]-1-indolyl]ethanone](/img/structure/B1256900.png)

![(2S)-4-methyl-2-[[[5-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1256901.png)